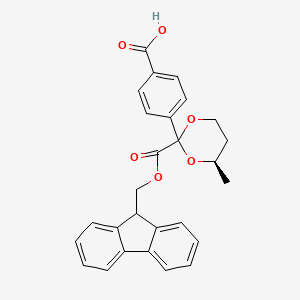
4-((4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-1,3-dioxan-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-1,3-dioxan-2-yl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its stability and ability to protect amino acids during the synthesis process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-1,3-dioxan-2-yl)benzoic acid typically involves the protection of amino acids using the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions usually involve the use of sodium azide (NaN3) and are carried out at room temperature, resulting in stable crystalline solids .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods ensure the compound’s stability and purity, making it suitable for various applications in peptide synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-((4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-1,3-dioxan-2-yl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
4-((4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-1,3-dioxan-2-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various chemical compounds and materials.
Mécanisme D'action
The mechanism of action of 4-((4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-1,3-dioxan-2-yl)benzoic acid involves its ability to protect amino acids during peptide synthesis. The Fmoc group prevents unwanted reactions by temporarily blocking reactive sites on the amino acid. This protection is crucial for the stepwise synthesis of peptides, ensuring the correct sequence and structure of the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
- ®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid
Uniqueness
4-((4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-1,3-dioxan-2-yl)benzoic acid is unique due to its specific structure, which includes a dioxane ring and a benzoic acid moiety. This structure provides enhanced stability and specificity in peptide synthesis compared to other similar compounds .
Propriétés
Formule moléculaire |
C27H24O6 |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
4-[(4R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-methyl-1,3-dioxan-2-yl]benzoic acid |
InChI |
InChI=1S/C27H24O6/c1-17-14-15-32-27(33-17,19-12-10-18(11-13-19)25(28)29)26(30)31-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,17,24H,14-16H2,1H3,(H,28,29)/t17-,27?/m1/s1 |
Clé InChI |
AIVCWPYOUNTRBS-MOJDWNGGSA-N |
SMILES isomérique |
C[C@@H]1CCOC(O1)(C2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canonique |
CC1CCOC(O1)(C2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


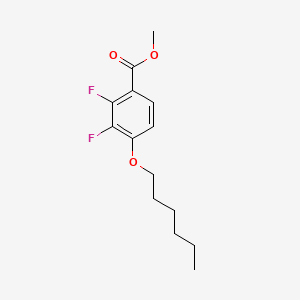
![2-Methyl-N-[[(5alpha,17beta)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]-alanine](/img/structure/B13400661.png)
![2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13400668.png)
![rel-(3R,4S)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine hydrochloride](/img/structure/B13400672.png)
![2,5-dioxopyrrolidin-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B13400679.png)

![1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperazine](/img/structure/B13400683.png)
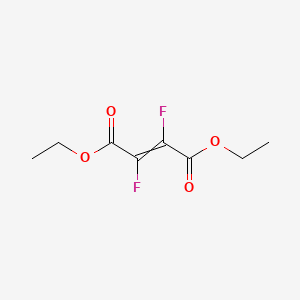
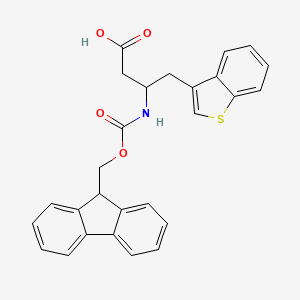
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13400690.png)
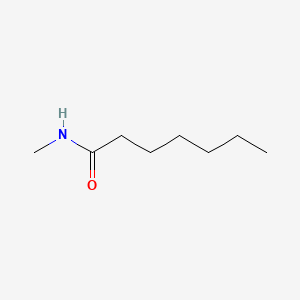
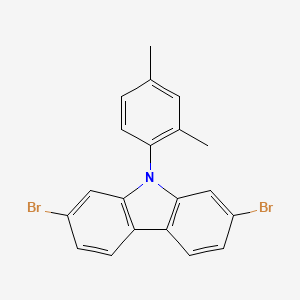
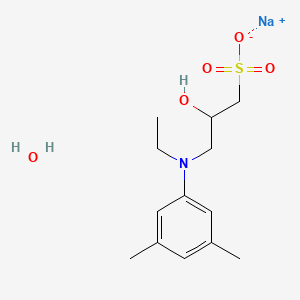
![(3S,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13400726.png)
